molecular formula C18H18ClN3O3 B5016880 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine

1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine

Cat. No. B5016880
M. Wt: 359.8 g/mol
InChI Key: URGJMFPKQVAGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It was first synthesized in 1988 by researchers at the University of Bristol and has since been widely used in scientific research for its ability to block glutamate-mediated neurotransmission.

Mechanism of Action

1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate. This results in the inhibition of glutamate-mediated neurotransmission, which is essential for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The inhibition of glutamate-mediated neurotransmission by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the expression of immediate early genes such as c-fos and to alter the expression of various proteins involved in synaptic plasticity. This compound has also been shown to reduce seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine is its high potency and selectivity for the AMPA receptor. This makes it a valuable tool for studying the specific role of AMPA receptors in various physiological and pathological processes. However, one limitation of this compound is that it can also block kainate receptors at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective AMPA receptor antagonists that can be used to study specific subtypes of AMPA receptors. Additionally, there is potential for the use of this compound in the development of new therapies for epilepsy and other neurological disorders.

Synthesis Methods

The synthesis of 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with piperazine to form 1-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-nitrophenylacetonitrile in the presence of a base to yield this compound.

Scientific Research Applications

1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been particularly useful in studying the mechanisms underlying synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c19-15-3-1-14(2-4-15)13-18(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGJMFPKQVAGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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